3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
描述
属性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-11-7-17-14(18-8-11)22-12-3-1-5-20(10-12)15(21)19-9-13-4-2-6-23-13/h2,4,6-8,12H,1,3,5,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMKCTXPHBSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 307.35 g/mol. The compound features a fluoropyrimidine moiety, which is known for its role in various biological activities, particularly as an antitumor agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoropyrimidine component is believed to inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting cellular proliferation.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis.
- Induction of Apoptosis : By disrupting normal cell cycle progression, the compound can induce apoptosis in cancer cells.
- Targeting Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound, particularly in cancer treatment:
Antitumor Activity
A series of studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from to M against various cancer cell lines, including leukemia and solid tumors .
| Compound | Cell Line | IC50 (M) |
|---|---|---|
| 3-Oxa-FU | E. coli | |
| 3-Oxa-FU | S. faecium | |
| Similar Compound | L-1210 |
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and bioavailability, making them suitable candidates for further development as therapeutic agents.
准备方法
Protection of 3-Hydroxypiperidine
3-Hydroxypiperidine (1.0 eq) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at ambient temperature for 12 hours, yielding Boc-3-hydroxypiperidine as a colorless oil (92% yield).
Key Reaction Parameters :
- Solvent: DCM
- Base: DMAP (0.1 eq)
- Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, and rotary evaporation.
Nucleophilic Aromatic Substitution
Boc-3-hydroxypiperidine (1.0 eq) reacts with 2-chloro-5-fluoropyrimidine (1.1 eq) in dimethylformamide (DMF) using potassium carbonate (2.5 eq) as a base. The mixture is heated to 80°C for 6 hours, achieving substitution at the pyrimidine C2 position. Deprotonation of the hydroxyl group by K₂CO₃ facilitates nucleophilic attack, while the electron-withdrawing fluorine at C5 activates the ring.
Characterization Data :
- Yield : 85%
- ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 2H, pyrimidine-H), 4.30–4.20 (m, 1H, piperidine-OCH), 3.70–3.50 (m, 2H, piperidine-H), 1.45 (s, 9H, Boc-CH₃).
Deprotection of Boc Group
Boc-3-((5-fluoropyrimidin-2-yl)oxy)piperidine is treated with trifluoroacetic acid (TFA, 5 eq) in DCM for 2 hours. The Boc group is cleaved, yielding 3-((5-fluoropyrimidin-2-yl)oxy)piperidine as a TFA salt (quantitative yield).
Carboxamide Formation via Carbamoyl Chloride Intermediate
Synthesis of (Thiophen-2-ylmethyl)carbamoyl Chloride
Thiophen-2-ylmethylamine (1.0 eq) reacts with triphosgene (0.33 eq) in anhydrous DCM under nitrogen. The reaction is cooled to 0°C, and triethylamine (2.0 eq) is added dropwise. After stirring for 3 hours, the mixture is filtered to remove ammonium salts, yielding the carbamoyl chloride as a pale-yellow oil (78% yield).
Critical Considerations :
- Temperature Control : Prevents exothermic decomposition of triphosgene.
- Solvent Purity : Anhydrous conditions avoid hydrolysis to urea.
Coupling with Piperidine Intermediate
The TFA salt of 3-((5-fluoropyrimidin-2-yl)oxy)piperidine (1.0 eq) is neutralized with triethylamine (2.0 eq) in DCM. (Thiophen-2-ylmethyl)carbamoyl chloride (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a white solid (75% yield).
Analytical Data :
- LC-MS (ESI+) : m/z 377.1 [M+H]⁺ (calc. 377.1).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.40 (s, 2H, pyrimidine-H), 7.30–7.20 (m, 2H, thiophene-H), 6.95 (d, J = 3.2 Hz, 1H, thiophene-H), 4.60 (s, 2H, CH₂-thiophene), 4.25–4.15 (m, 1H, piperidine-OCH), 3.80–3.60 (m, 2H, piperidine-H), 2.70–2.50 (m, 2H, piperidine-H).
Alternative Synthetic Pathways and Optimization
Mitsunobu Reaction for Ether Formation
An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple 3-hydroxypiperidine with 2-hydroxy-5-fluoropyrimidine. However, the limited commercial availability of 2-hydroxy-5-fluoropyrimidine renders this route less practical compared to nucleophilic substitution.
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling between 3-bromopiperidine and a 5-fluoropyrimidin-2-yl boronic ester was explored but resulted in low yields (<30%) due to steric hindrance at the piperidine C3 position.
Scalability and Process Considerations
- Cost Efficiency : Boc protection adds two steps but improves overall yield by preventing side reactions.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent is under investigation.
- Catalyst Recycling : Pd-based catalysts from coupling steps are recovered via filtration through Celite®, reducing metal waste.
常见问题
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide?
- Methodology : Synthesis requires multi-step reactions involving nucleophilic substitution (for fluoropyrimidinyl-oxy linkage) and carboxamide coupling. Key parameters include solvent polarity (e.g., DMF for amide bond formation), temperature control (reflux for cyclization), and catalyst selection (e.g., HATU for efficient coupling). Purification via flash chromatography or HPLC is critical to isolate high-purity intermediates .
- Data Support : Analogous piperidine carboxamides show yields improved by 20–30% when reaction times are extended to 24–48 hours under inert atmospheres .
Q. How can structural characterization of this compound be systematically performed?
- Methodology : Use a combination of NMR (¹H/¹³C, 2D-COSY for piperidine ring conformation), high-resolution mass spectrometry (HRMS for molecular formula verification), and X-ray crystallography (if single crystals are obtainable). Fluorine-19 NMR is essential to confirm the fluoropyrimidinyl group’s position .
- Data Contradictions : In related compounds, discrepancies between computational (DFT) and experimental NMR shifts have been noted due to solvent effects; thus, solvent choice must align with reference data .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Target-specific assays (e.g., kinase inhibition, GPCR binding) should be prioritized based on structural analogs. Fluorinated pyrimidines often exhibit kinase inhibition, so enzymatic assays (e.g., ADP-Glo™) are recommended. Use cell viability assays (MTT) in cancer lines (e.g., HCT-116) to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodology : Synthesize derivatives with modifications to (i) the thiophen-2-ylmethyl group (e.g., substituent halogens or methyl groups) and (ii) the fluoropyrimidinyl moiety (e.g., Cl/Br substitution at position 5). Use molecular docking (AutoDock Vina) to predict binding poses against targets like PI3Kγ or PARP1. Validate with SPR or ITC for binding kinetics .
- Data Challenges : In thiophene-modified analogs, steric hindrance reduced affinity by 50% despite improved lipophilicity, highlighting the need for balanced substituent design .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCR targets). For inconsistent cytotoxicity data, assess mitochondrial membrane potential (JC-1 staining) alongside ATP-based viability assays. Statistical meta-analysis of replicates (≥3 independent experiments) minimizes platform-specific artifacts .
- Case Study : A fluoropyrimidine analog showed IC50 variability (2–10 µM) across labs due to differing serum concentrations in cell media; standardization of assay conditions resolved discrepancies .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodology : Use microsomal stability assays (human/rat liver microsomes) to estimate hepatic clearance. LC-MS/MS quantifies plasma/tissue concentrations in rodent PK studies. LogP and PAMPA permeability predict blood-brain barrier penetration, critical for CNS-targeted applications .
- Data Gaps : Piperidine carboxamides often exhibit high first-pass metabolism; prodrug strategies (e.g., esterification of the carboxamide) may improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
